Cas no 13124-09-9 (4-(3,4-Dichlorophenyl)-3-Thiosemicarbazide)
4-(3,4-Dichlorophenyl)-3-Thiosemicarbazide Chemical and Physical Properties
Names and Identifiers
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- Hydrazinecarbothioamide,2-(3,4-dichlorophenyl)-
- 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide
- 4-(3,4-DICHLOROPHENYL)-3-THIOSEMICARBAZIDE
- 3,4-DICHLOROPHENYLTHIOSEMICARBAZIDE
- 1-(3,4-Dichlorophenyl)thiosemicarbazide
- CS-0358573
- SCHEMBL238488
- MFCD00792560
- 2-(3,4-Dichlorophenyl)hydrazinecarbothioamide
- [(3,4-dichlorophenyl)amino]thiourea
- 10T-0017
- KFDCINBRGZTQLH-UHFFFAOYSA-N
- MLS000861046
- CCG-253623
- AKOS005069283
- 13124-09-9
- 2-(3,4-dichlorophenyl)hydrazine-1-carbothioamide
- (3,4-dichloroanilino)thiourea
- SMR000459830
- CHEMBL1307124
- HMS2786I21
- HMS1666L07
- Hydrazinecarbothioamide, 2-(3,4-dichlorophenyl)-
- A806228
- AKOS BBS-00000606
- (3,4-dichlorophenyl)aminothiourea
- DB-238898
- 4-(3,4-Dichlorophenyl)-3-Thiosemicarbazide
-
- MDL: MFCD00792560
- Inchi: 1S/C7H7Cl2N3S/c8-5-2-1-4(3-6(5)9)11-12-7(10)13/h1-3,11H,(H3,10,12,13)
- InChI Key: KFDCINBRGZTQLH-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)NNC(N)=S)Cl
Computed Properties
- Exact Mass: 234.97400
- Monoisotopic Mass: 234.973773
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 82.2
Experimental Properties
- Density: 1.571
- Melting Point: 219-220°C
- Boiling Point: 346.3°Cat760mmHg
- Flash Point: 163.2°C
- Refractive Index: 1.731
- PSA: 82.17000
- LogP: 3.31770
4-(3,4-Dichlorophenyl)-3-Thiosemicarbazide Security Information
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36/37/39
- HazardClass:IRRITANT
- Storage Condition:(BD4754)
- Risk Phrases:R20/21/22; R36/37/38
4-(3,4-Dichlorophenyl)-3-Thiosemicarbazide Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(3,4-Dichlorophenyl)-3-Thiosemicarbazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 018541-1g |
4-(3,4-Dichlorophenyl)-3-thiosemicarbazide |
13124-09-9 | 1g |
£13.00 | 2022-03-01 | ||
| Fluorochem | 018541-2g |
4-(3,4-Dichlorophenyl)-3-thiosemicarbazide |
13124-09-9 | 2g |
£25.00 | 2022-03-01 | ||
| Fluorochem | 018541-10g |
4-(3,4-Dichlorophenyl)-3-thiosemicarbazide |
13124-09-9 | 10g |
£77.00 | 2022-03-01 | ||
| Alichem | A250001570-25g |
2-(3,4-Dichlorophenyl)hydrazinecarbothioamide |
13124-09-9 | 95% | 25g |
457.80 USD | 2021-06-15 | |
| TRC | D475573-100mg |
4-(3,4-Dichlorophenyl)-3-Thiosemicarbazide |
13124-09-9 | 100mg |
$ 50.00 | 2022-06-02 | ||
| TRC | D475573-500mg |
4-(3,4-Dichlorophenyl)-3-Thiosemicarbazide |
13124-09-9 | 500mg |
$ 65.00 | 2022-06-02 | ||
| TRC | D475573-1g |
4-(3,4-Dichlorophenyl)-3-Thiosemicarbazide |
13124-09-9 | 1g |
$ 95.00 | 2022-06-02 | ||
| abcr | AB159599-1 g |
2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide |
13124-09-9 | 1g |
€246.80 | 2022-09-01 | ||
| abcr | AB159599-5 g |
2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide |
13124-09-9 | 5g |
€664.40 | 2022-09-01 | ||
| abcr | AB159599-10 g |
2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide |
13124-09-9 | 10g |
€1,082.00 | 2022-09-01 |
4-(3,4-Dichlorophenyl)-3-Thiosemicarbazide Suppliers
4-(3,4-Dichlorophenyl)-3-Thiosemicarbazide Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 4-(3,4-Dichlorophenyl)-3-Thiosemicarbazide
4-(3,4-Dichlorophenyl)-3-Thiosemicarbazide: A Comprehensive Overview
4-(3,4-Dichlorophenyl)-3-Thiosemicarbazide, also known by its CAS Registry Number 13124-09-9, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiosemicarbazide functional group attached to a 3,4-dichlorophenyl ring. The combination of these structural elements contributes to its diverse chemical properties and potential applications in various scientific domains.
The synthesis of 4-(3,4-Dichlorophenyl)-3-Thiosemicarbazide involves a series of well-defined chemical reactions. Typically, the process begins with the preparation of the 3,4-dichloroaniline derivative, which serves as the starting material. Subsequent steps include the introduction of the thiosemicarbazide group through nucleophilic substitution or condensation reactions. Recent advancements in synthetic methodologies have enabled chemists to optimize the reaction conditions, thereby improving the yield and purity of the final product.
One of the most intriguing aspects of this compound is its pharmacological activity. Studies have demonstrated that 4-(3,4-Dichlorophenyl)-3-Thiosemicarbazide exhibits significant anti-inflammatory and analgesic properties. These effects are attributed to its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, research has shown that this compound may also possess anti-cancer potential by inducing apoptosis in cancer cells while sparing normal cells.
The structural versatility of 4-(3,4-Dichlorophenyl)-3-Thiosemicarbazide makes it a valuable building block for the development of novel drug candidates. By modifying the substituents on the phenyl ring or altering the thiosemicarbazide moiety, chemists can tailor the compound's properties to target specific biological pathways or diseases. For instance, recent studies have explored the use of this compound as a lead structure for designing inhibitors of protein kinases, which are implicated in various cancers and inflammatory diseases.
In addition to its pharmacological applications, 4-(3,4-Dichlorophenyl)-3-Thiosemicarbazide has found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in catalysis and sensor applications. For example, researchers have reported that this compound can act as a highly sensitive and selective sensor for detecting heavy metal ions such as mercury(II) and lead(II) in aqueous solutions.
The environmental impact of CAS No 13124-09-9 has also been a topic of interest among scientists. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, suggesting that it may not persist long-term in natural environments. However, further research is needed to fully understand its environmental fate and potential risks.
In conclusion, 4-(3,4-Dichlorophenyl)-3-Thiosemicarbazide, with its unique chemical structure and diverse functional properties, continues to be a subject of intense research across multiple disciplines. From drug discovery to materials science, this compound offers immense potential for developing innovative solutions to pressing scientific challenges.
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